molecular formula C12H10FN B1612972 2-(2-Fluorophenyl)-4-methylpyridine CAS No. 886444-12-8

2-(2-Fluorophenyl)-4-methylpyridine

Cat. No. B1612972
M. Wt: 187.21 g/mol
InChI Key: TZPAVDQMASHXDZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, stability, and pH).


Scientific Research Applications

PET Imaging in Neurological Research

2-(2-Fluorophenyl)-4-methylpyridine, as part of a compound known as [(11)C]MFTC, has been developed for PET imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer facilitates visualization of FAAH in the brain, which is significant for understanding neurological functions and disorders (Kumata et al., 2015).

Synthesis of Cognitive Enhancers

2-Fluoro-4-methylpyridine has been used in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition-enhancing drug candidate. This process demonstrates its potential in developing pharmaceuticals aimed at cognitive improvement (Pesti et al., 2000).

Applications in Photophysics and OLEDs

This compound has been used in the synthesis of blue phosphorescent iridium complexes, showing potential in creating materials for organic light-emitting diodes (OLEDs) and photophysical applications (Xu et al., 2009). Additionally, fluorescent labeling reagents containing 2-methylpyridines, including derivatives of 2-(2-Fluorophenyl)-4-methylpyridine, have been used for the quantitative analysis of carnitine (Nakaya et al., 1996).

Anticancer Research

Iridium(III) complexes containing 2-(3-fluorophenyl)-4-methylpyridine have been investigated for their antiproliferative activity against various cancer cell lines. These complexes have shown a range of activities, potentially offering a new avenue for cancer treatment (Millett et al., 2015).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling, storage, and disposal.


Future Directions

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properties

IUPAC Name

2-(2-fluorophenyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-4-2-3-5-11(10)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPAVDQMASHXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630124
Record name 2-(2-Fluorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-4-methylpyridine

CAS RN

886444-12-8
Record name 2-(2-Fluorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Gellibert, AC de Gouville, J Woolven… - Journal of medicinal …, 2006 - ACS Publications
Inhibitors of transforming growth factor β (TGF-β) type I receptor (ALK5) offer a novel approach for the treatment of fibrotic diseases such as renal, hepatic, and pulmonary fibrosis. The …
Number of citations: 106 pubs.acs.org

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